12-Fold Higher Lipophilicity Versus Malonic Acid Enhances Membrane Permeability
The octanol-water partition coefficient (logP) of 2-propylmalonic acid is measured at 0.57 [1], whereas unsubstituted malonic acid has a documented logP of approximately -0.5 [2]. This represents a ΔlogP of 1.07, translating to roughly 12-fold higher lipophilicity for the target compound [3]. This differential is critical for passive diffusion across biological membranes, where malonic acid is largely ionized and membrane-impermeable at physiological pH.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | logP = 0.5719 |
| Comparator Or Baseline | Malonic acid; logP = -0.5 |
| Quantified Difference | ΔlogP ≈ 1.07 (≈12-fold higher lipophilicity) |
| Conditions | Calculated/experimental logP values; standard octanol-water partition system |
Why This Matters
Procurement for cell-based or mitochondrial assays should prioritize 2-propylmalonic acid over malonic acid to ensure passive cellular uptake, avoiding the need for ester prodrug derivatization.
- [1] Molbase. (n.d.). 2-Propylmalonic acid (616-62-6) Compound Information. View Source
- [2] DrugBank. (n.d.). Malonic Acid (DB02175). View Source
- [3] Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. View Source
